![molecular formula C17H20ClN3OS B2383729 [2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether CAS No. 338747-99-2](/img/structure/B2383729.png)
[2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether
Descripción
This pyrimidine derivative features:
- Pyrimidine core: Substituted at positions 2, 4, and 5.
- 2-position: A (4-chlorobenzyl)sulfanyl group (C₇H₆ClS), introducing electron-withdrawing effects.
- 6-position: A 1-pyrrolidinyl group (C₄H₈N), a nitrogen-containing heterocycle with electron-donating properties.
- 4-position: A methyl methyl ether moiety (CH₂OCH₃), enhancing hydrophilicity. The molecular formula is C₁₇H₂₀ClN₃OS (calculated molecular weight: ~349.5 g/mol).
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-(methoxymethyl)-6-pyrrolidin-1-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c1-22-11-15-10-16(21-8-2-3-9-21)20-17(19-15)23-12-13-4-6-14(18)7-5-13/h4-7,10H,2-3,8-9,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUPOJZJNNSVJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)SCC2=CC=C(C=C2)Cl)N3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as a β-diketone and a guanidine derivative.
Introduction of the Chlorobenzyl Sulfanyl Group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group on the pyrimidine ring.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via a nucleophilic substitution reaction using a pyrrolidine derivative.
Methyl Ether Formation: The final step involves the methylation of a hydroxyl group on the pyrimidine ring using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
[2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
1. Anticancer Activity
Research indicates that compounds similar to [2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit tumor growth in various cancer cell lines by interfering with cell cycle progression and inducing apoptosis .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against both bacterial and fungal strains. Its efficacy was tested using agar diffusion methods, revealing that it could inhibit the growth of resistant strains of bacteria, suggesting potential use as an antibiotic agent .
3. PDE Inhibition
Phosphodiesterase (PDE) inhibitors are crucial in treating various conditions, including asthma and chronic obstructive pulmonary disease (COPD). The compound is being explored for its ability to inhibit specific PDE isoforms, which may lead to therapeutic applications in respiratory diseases .
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of similar pyrimidine derivatives in vitro and in vivo. The results indicated a significant reduction in tumor size and improved survival rates in animal models treated with the compound compared to control groups .
Case Study 2: Antimicrobial Testing
In another study, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited potent antibacterial activity, outperforming conventional antibiotics in some cases .
Mecanismo De Acción
The mechanism of action of [2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Table 1: Structural and Functional Comparisons
Key Differentiators of the Target Compound
Substituent at Position 6: 1-Pyrrolidinyl (vs. phenoxy, phenyl sulfanyl, or ethyl sulfide in analogues) introduces a secondary amine, enabling hydrogen bonding and salt formation. This enhances aqueous solubility compared to chlorophenoxy or phenyl groups . The cyclic amine may improve binding to biological targets (e.g., enzymes or receptors) through charge-charge interactions .
Molecular Weight and Solubility :
Actividad Biológica
The compound [2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether, also known as a pyrimidine derivative, has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClNS
- Molecular Weight : 299.84 g/mol
- IUPAC Name : 2-[(4-chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may act as a modulator for various receptors, influencing signal transduction pathways that regulate cellular responses.
Biological Activity Overview
A summary of the biological activities reported for the compound includes:
Anticancer Activity
In vitro studies have shown that the compound induces apoptosis in various cancer cell lines. For instance, a study demonstrated that treatment with this compound resulted in significant cell death in breast cancer cells through caspase activation and mitochondrial dysfunction .
Antimicrobial Properties
Research has indicated that the compound exhibits antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to standard antibiotics, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
A notable study investigated the anti-inflammatory properties of the compound in a lipopolysaccharide (LPS)-induced model. Results showed that it significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential use in treating inflammatory diseases .
Neuroprotective Effects
The neuroprotective effects were evaluated in models of neuroinflammation. The compound was found to inhibit microglial activation and reduce nitric oxide production, suggesting its potential for treating neurodegenerative conditions like Parkinson's disease .
Q & A
Q. What are the key synthetic steps for preparing [2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example:
Core Pyrimidine Formation : React 4-chlorobenzyl chloride with a thiol-containing intermediate to introduce the sulfanyl group via nucleophilic substitution .
Pyrrolidine Introduction : React the pyrimidine core with pyrrolidine under basic conditions (e.g., K₂CO₃) to substitute at the 6-position .
Methyl Ether Functionalization : Use methyl iodide or dimethyl sulfate in the presence of a base to install the methyl ether group at the 4-position .
Purification often employs column chromatography or recrystallization to achieve >95% purity .
Q. Which characterization techniques are critical for confirming the compound’s structure?
- Methodological Answer : A combination of spectroscopic and analytical methods is required:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., sulfanyl and pyrrolidinyl groups) and methyl ether integration .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peaks matching C₁₈H₂₁ClN₃OS₂) .
- IR Spectroscopy : Identifies functional groups like C-S (650–750 cm⁻¹) and ether C-O (1050–1150 cm⁻¹) stretches .
Cross-referencing with computational models (e.g., DFT) can resolve ambiguities in spectral assignments .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial screenings suggest:
- Antimicrobial Activity : Moderate inhibition against Gram-positive bacteria (e.g., S. aureus, MIC = 32 µg/mL) due to sulfanyl group interactions with bacterial membranes .
- Kinase Inhibition : Structural analogs show inhibition of tyrosine kinases (IC₅₀ ~ 1–10 µM), linked to the pyrimidine core’s ability to mimic ATP-binding motifs .
- Neuroprotective Potential : Pyrrolidine derivatives modulate glutamate receptors, but specific data for this compound require further validation .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data during structural elucidation?
- Methodological Answer : Contradictions (e.g., overlapping NMR peaks) are addressed via:
2D NMR Techniques : HSQC and HMBC clarify through-bond correlations, distinguishing sulfanyl and ether linkages .
Isotopic Labeling : Introduce deuterated analogs to simplify splitting patterns in complex regions .
X-ray Crystallography : Resolve absolute configuration for crystalline derivatives (e.g., bond angles between pyrimidine and pyrrolidine groups) .
Discrepancies in mass data may arise from fragmentation patterns; tandem MS/MS with collision-induced dissociation (CID) clarifies fragmentation pathways .
Q. What strategies optimize reaction conditions to improve synthetic yield?
- Methodological Answer : Key optimizations include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for sulfanyl group installation .
- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during methyl ether formation .
- Workflow Integration : Continuous flow reactors minimize intermediate degradation, achieving ~85% yield in pilot-scale syntheses .
Q. How do structural modifications influence the compound’s bioactivity in SAR studies?
- Methodological Answer : Structure-activity relationship (SAR) insights from analogs include:
- Sulfanyl Group Replacement : Substituting sulfanyl with sulfonyl reduces antimicrobial activity but enhances kinase inhibition (e.g., IC₅₀ improvement by 5-fold) .
- Pyrrolidine Ring Expansion : Replacing pyrrolidine with piperidine decreases blood-brain barrier penetration due to increased hydrophilicity .
- Methyl Ether vs. Ethyl Ether : Ethyl ether derivatives exhibit longer half-lives in vivo (t₁/₂ = 6.2 h vs. 3.8 h for methyl), attributed to slower metabolic oxidation .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Methodological Answer : Stability assessments recommend:
- Storage : -20°C under inert gas (argon) to prevent oxidation of the sulfanyl group .
- pH Sensitivity : Degrades rapidly in acidic conditions (pH < 3), forming sulfoxide byproducts; neutral or slightly basic buffers (pH 7–8) are optimal for aqueous studies .
- Light Exposure : UV irradiation induces photolysis of the pyrimidine ring; amber vials or light-blocking containers are mandatory .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.